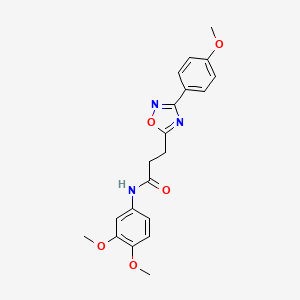

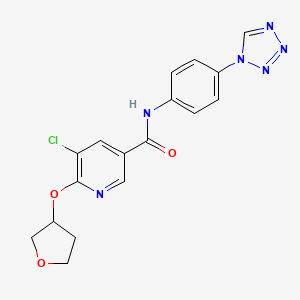

![molecular formula C13H16N2O2 B2505537 methyl 1-butyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2411639-69-3](/img/structure/B2505537.png)

methyl 1-butyl-1H-benzo[d]imidazole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-butyl-1H-benzo[d]imidazole-2-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The benzimidazole core is a common motif in pharmacologically active molecules, and its derivatives have been explored for their anticancer properties, among other uses .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate, a related compound, was synthesized by the condensation of methyl 3-amino-4-(n-butylamino)benzoate with an Na2S2O5 adduct of 3,4-dichlorobenzaldehyde . Another example is the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate through a one-pot nitro reductive cyclization method using sodium dithionite as a reductive cyclizing agent . These methods highlight the versatility of synthetic approaches for benzimidazole derivatives.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported, providing insights into the arrangement of atoms within the molecule . Similarly, the structure of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate was determined, revealing intermolecular hydrogen bonds within the crystal structure .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. For instance, 1,3-dialkylimidazolium-2-carboxylate compounds have been used in carboxylation reactions with CO2 transfer to other substrates, demonstrating their reactivity and potential as intermediates in organic synthesis . Additionally, transformations of related compounds have led to the synthesis of diverse heterocyclic structures, such as oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be characterized through various analytical techniques. For example, the fluorescent properties of 2-D Cd(II) complexes based on 2-(1H-imidazol-1-methyl)-1H-benzimidazole were determined, indicating potential applications in materials science . The solubility, melting points, and stability of these compounds can also be assessed to understand their behavior in different environments and their suitability for pharmaceutical applications.

Aplicaciones Científicas De Investigación

Subheading

Potential Antitumor ApplicationsNovel methyl 1-butyl-1H-benzo[d]imidazole-2-carboxylates have been explored for their potential antitumor properties. For instance, certain compounds within this class demonstrated significant activity against various human tumor cell lines, including non-small cell lung cancer, melanoma, and leukemia. These findings suggest the potential of these compounds as antitumor agents (Abonía et al., 2011).

Molecular and Crystal Structure Analysis

Subheading

Structural and Analytical ResearchMethyl 1-butyl-1H-benzo[d]imidazole-2-carboxylate compounds have been studied for their crystal and molecular structures. These analyses are crucial for understanding the properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Richter et al., 2023).

Efficient and Green Synthesis Methods

Subheading

Advancements in Synthesis TechniquesResearch has been conducted on efficient and environmentally friendly methods for synthesizing benzimidazole derivatives, which include methyl 1-butyl-1H-benzo[d]imidazole-2-carboxylates. These methods focus on improving yields, reducing reaction times, and implementing greener practices in chemical synthesis (Reddy et al., 2016).

Novel Antimicrobial Agents

Subheading

Antimicrobial ResearchThe antimicrobial properties of benzimidazole derivatives, including methyl 1-butyl-1H-benzo[d]imidazole-2-carboxylates, have been investigated. Some of these compounds have shown promise as potent antimicrobial agents, potentially leading to new treatments for various infections (Shruthi et al., 2016).

Corrosion Inhibition Studies

Subheading

Industrial ApplicationsResearch has also explored the use of benzimidazole derivatives, including methyl 1-butyl-1H-benzo[d]imidazole-2-carboxylates, as corrosion inhibitors. These studies are significant for industrial applications, especially in protecting metals like mild steel in harsh chemical environments (Ammal et al., 2018).

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting they can have diverse effects at the molecular and cellular level .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment .

Propiedades

IUPAC Name |

methyl 1-butylbenzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-3-4-9-15-11-8-6-5-7-10(11)14-12(15)13(16)17-2/h5-8H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXKAQBVOVJEQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2505455.png)

![2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile](/img/structure/B2505456.png)

![methyl 2-({[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2505457.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2505462.png)

![N-(1-cyano-2-methylpropyl)-2-[(4-hydroxyquinolin-3-yl)formamido]acetamide](/img/structure/B2505466.png)

![N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2505467.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2505468.png)

![2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2505471.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2505478.png)